N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
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Overview
Description
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a methoxyazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide typically involves the coupling of a substituted aniline with a benzoyl chloride derivative. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the nucleophilic substitution. The methoxyazetidine moiety can be introduced through a subsequent reaction involving the appropriate azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of N-(4-(3-hydroxyazetidin-1-yl)phenyl)benzamide.
Reduction: Formation of N-(4-(3-methoxyazetidin-1-yl)phenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2,4-Disubstituted thiazoles
Uniqueness
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide stands out due to its unique methoxyazetidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its potential as a versatile compound in various research applications.
Biological Activity
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and molecular docking studies related to this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with benzoyl chloride or similar acylating agents. The resulting compound features a benzamide structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with a benzamide moiety can exhibit significant anticancer properties. For instance, a study highlighted the synthesis of several benzamide derivatives that demonstrated potent inhibitory effects against various receptor tyrosine kinases (RTKs), including EGFR and HER2. These compounds showed up to 92% inhibition at low concentrations (10 nM) against EGFR, suggesting that this compound could also possess similar properties due to its structural similarities to other effective analogs .
Antimicrobial Activity
The emergence of multidrug-resistant bacteria has necessitated the exploration of new antimicrobial agents. Compounds structurally related to this compound have been evaluated for their antibacterial activity against strains such as MRSA and VRSA. One study reported that certain benzamide derivatives exhibited strong antibacterial effects by targeting the bacterial division protein FtsZ, which is crucial for bacterial cell division . The potential for this compound to act similarly warrants further investigation.
Structure-Activity Relationships (SAR)
The SAR of benzamide derivatives indicates that modifications in the aromatic ring and side chains can significantly influence biological activity. For instance, the presence of electron-donating groups (like methoxy) has been associated with enhanced potency against specific targets. In molecular docking studies, it was observed that compounds with flexible linkers like those in this compound can adopt favorable conformations for binding to active sites of target proteins, enhancing their inhibitory effects .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and its potential targets. These studies suggest that the compound can effectively bind to active sites of RTKs and possibly other enzymes, which may explain its observed biological activities. The docking results indicate strong interactions with key amino acid residues within the binding pockets, suggesting a mechanism of action similar to existing inhibitors .
Case Studies
Several case studies have explored the biological activities of benzamide derivatives:
- Anticancer Efficacy : A series of novel benzamides were tested against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell proliferation.
- Antibacterial Action : Compounds similar to this compound were evaluated for their ability to inhibit FtsZ, showing promising results against resistant bacterial strains.
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-11-19(12-16)15-9-7-14(8-10-15)18-17(20)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZJIXIEPZGZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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